Odor Threshold Divergence: 2-Butylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine (Class-Level Inference from Alkyl Chain Elongation Study)
In a systematic GC-olfactometry study of 80 alkylpyrazines, Wagner et al. (1999) established that replacing the ethyl group at position 2 of 2-ethyl-3,5-dimethylpyrazine with a butyl chain—as in 2-butyl-3,5-dimethylpyrazine—increases the air-phase odor threshold by at least 2,200-fold (from ~0.01 ng/L to ≥22 ng/L air). The same paper classifies n-butyl, isobutyl, pentyl, and hexyl substituents at position 2 as sterically 'too bulky,' with all such compounds exhibiting thresholds ≥2,200 times higher than that of the 2-ethyl-3,5-dimethyl reference [1]. Although this specific numeric multiplier is derived from the 3,5-dimethylsubstituted scaffold, the structure-activity trend across the broader 80-compound dataset directly supports that 2-butylpyrazine belongs to the high-threshold, 'bulky alkyl' subclass of pyrazine odorants, making it far less potent per unit mass than short-chain or non-alkyl analogs such as 2-ethylpyrazine or trimethylpyrazine.
| Evidence Dimension | Air-phase odor detection threshold (GC-O) |
|---|---|
| Target Compound Data | Not directly measured as the plain 2-butylpyrazine; class inference: threshold ≥22 ng/L air for a butyl-substituted pyrazine scaffold. |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethylpyrazine: threshold ~0.01 ng/L air (lowest in the dimethylpyrazine subset). |
| Quantified Difference | ≥2,200-fold higher threshold for the butyl-substituted analog relative to the ethyl-substituted analog. |
| Conditions | Gas chromatography-olfactometry (GC-O); air-phase detection; panel of trained assessors; n=80 alkylpyrazine compounds. |
Why This Matters
This class-level divergence means that 2-butylpyrazine must be formulated at substantially higher concentrations than low-threshold pyrazines to achieve an equivalent sensory impact, directly affecting cost-in-use and formulation design in flavor houses.
- [1] Wagner, R., Czerny, M., Bielohradsky, J. & Grosch, W. Structure-odour-activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A 208, 308–316 (1999). View Source
